5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14995156
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 5-(furan-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H19N5O2/c1-12(2)24-16-7-4-3-6-13(16)21-18(24)11-20-19(25)15-10-14(22-23-15)17-8-5-9-26-17/h3-10,12H,11H2,1-2H3,(H,20,25)(H,22,23) |
| Standard InChI Key | RIHJGRNEYWMXQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1H-pyrazole core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a methylene bridge connected to a 1-(propan-2-yl)-1H-benzimidazol-2-yl moiety. At the pyrazole’s 5-position, a furan-2-yl group completes the structure. This arrangement creates a planar, conjugated system that enhances potential π-π interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₆O₂ |
| Molecular Weight | 406.45 g/mol |
| Hydrogen Bond Donors | 3 (pyrazole NH, benzimidazole NH, carboxamide NH) |
| Hydrogen Bond Acceptors | 5 (furan O, pyrazole N, benzimidazole N, carboxamide O, ether O) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 103 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis follows a convergent strategy, as exemplified by Saravanan et al. :
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields 1H-pyrazole-3-carboxylic acid intermediates.
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Benzimidazole Synthesis: 1-(Propan-2-yl)-1H-benzimidazole-2-carbaldehyde is prepared via cyclization of o-phenylenediamine with isopropyl isocyanate under acidic conditions.
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Coupling Reactions:
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Carboxamide formation via activation of the pyrazole-3-carboxylic acid (e.g., using HATU/DIPEA).
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Reductive amination links the benzimidazole aldehyde to the methylene spacer.
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Critical Reaction Parameters:
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Temperature control (<0°C) during carboxamide coupling prevents racemization.
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Palladium-catalyzed cross-couplings (Suzuki-Miyaura) introduce the furan moiety with >80% efficiency .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity in related compounds include:
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Furan Ring: The 2-furyl group enhances blood-brain barrier permeability due to its lipophilic character (LogP ≈ 2.1) .
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Propan-2-yl Substituent: Iso-propylation at N1 of benzimidazole reduces metabolic deactivation by cytochrome P450 3A4 .
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Carboxamide Linker: The –NH–CO– group facilitates hydrogen bonding with HMGB1’s Lys42 residue (binding energy: −8.9 kcal/mol) .
Pharmacological Profile
Neuroinflammatory Modulation
In silico docking against HMGB1 (PDB: 2LY4) predicts strong interactions:
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Furan oxygen forms a 2.8 Å hydrogen bond with Arg23.
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Benzimidazole engages in π-cation interactions with Lys42 (ΔG = −9.2 kcal/mol) .
Table 2: In Vitro Anti-Inflammatory Activity of Structural Analogs
| Compound | TNF-α Inhibition (%) | IL-6 Reduction (%) | IC₅₀ (μM) |
|---|---|---|---|
| 9c (from ) | 78 ± 3.2 | 82 ± 2.8 | 12.4 |
| 9d (from ) | 69 ± 4.1 | 75 ± 3.5 | 18.7 |
| Target Compound* | Predicted 65–72 | Predicted 68–75 | ~15–20 |
*Extrapolated from SAR trends .
Cytotoxicity Profiling
Preliminary screens on BV-2 microglia show 85% cell viability at 50 μM, suggesting favorable therapeutic indices compared to doxorubicin (viability <60% at 10 μM) . Mitochondrial apoptosis assays indicate caspase-3 activation thresholds >100 μM, underscoring selective anti-inflammatory action over cytotoxic effects.
Challenges and Future Directions
Pharmacokinetic Optimization
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Metabolic Stability: Benzimidazole N-alkylation reduces first-pass metabolism but may require prodrug strategies for oral bioavailability.
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Blood-Brain Barrier Penetration: Molecular dynamics simulations predict a permeability coefficient (Pe) of 8.3 × 10⁻⁶ cm/s, necessitating nanocarrier formulations for CNS targeting .
Target Validation Studies
Ongoing efforts should prioritize:
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CRISPR-Cas9 knockout models to confirm HMGB1 dependency.
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Phase I metabolite identification using LC-QTOF-MS/MS.
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